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Compound of Interest

Compound Name:
2-(1,1'-Biphenyl-4-YL)propanoic

acid

CAS No.: 10532-14-6

Cat. No.: B3061401

Get Quote

Executive Summary Felbinac (4-biphenylacetic acid) presents a classic case of conformational

polymorphism, where the flexibility of the biphenyl moiety drives the formation of distinct crystal

lattices. For drug development professionals, understanding the interplay between the biphenyl

torsion angle and intermolecular hydrogen bonding is critical. While Form I is the

thermodynamic sink (stable), the metastable Form II offers kinetic solubility advantages that

can enhance bioavailability in transdermal and topical formulations.

The Nature of Felbinac Polymorphism
The core structural differentiator in Felbinac polymorphs is the dihedral (torsion) angle between

the two phenyl rings of the biphenyl backbone.

Molecular Mechanism: In the gas phase, steric repulsion between ortho-hydrogens forces

the biphenyl rings to twist (approx. 45°). In the solid state, crystal packing forces compete

with this steric strain.
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Form I (Stable): Characterized by a more planar conformation. The lattice energy is

minimized by efficient

-

stacking and robust carboxylic acid dimers (homosynthons), forcing the rings into a near-
planar alignment despite the steric cost.

Form II (Metastable): Retains a more twisted conformation closer to the gas-phase minimum.

This form has weaker intermolecular packing forces, resulting in a lower melting point and

higher free energy.

Crystallographic & Physicochemical
Characterization
The following data summarizes the structural distinctions. Note that Form I is the commercially

dominant form due to its stability.

Comparative Structural Data
Property Form I (Stable) Form II (Metastable)

Crystal System Orthorhombic
Monoclinic / Triclinic (varies by

prep)

Space Group (Typical for planar packing) or

Melting Point 163 – 166 °C
~158 – 160 °C (Often indistinct

due to conversion)

Biphenyl Torsion Near-Planar (< 10°) Twisted (~30–45°)

H-Bonding Motif Carboxylic Acid Dimers Dimers (Distorted packing)

Solubility Low (Reference) High (~1.2–1.5x vs Form I)

Thermodynamics Global Minimum

Local Minimum

(Enantiotropic/Monotropic

dependent on T)
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Technical Insight: The high melting point of Form I correlates directly to the planar conformation

allowing tighter packing density (

). Form II's lower density facilitates faster solvent ingress, explaining its superior

dissolution rate.

Experimental Workflows: Isolation & Control
Achieving phase purity requires strict control over supersaturation (

) and temperature (

).

Protocol A: Isolation of Form I (Thermodynamic Control)
Target: Pure, stable crystals for shelf-life stability.

Dissolution: Dissolve Felbinac in Acetone or Ethanol at 50°C (near saturation).

Filtration: 0.22

PTFE filter to remove potential seed nuclei of other forms.

Crystallization: Allow slow evaporation at ambient temperature (20-25°C).

Mechanism:[1] Low supersaturation favors the growth of the lowest energy packing (Form

I).

Drying: Vacuum dry at 40°C.

Protocol B: Isolation of Form II (Kinetic Control)
Target: High-energy form for enhanced solubility studies.[2]

Melt Quench: Heat Felbinac to 170°C (just above MP of Form I) in a DSC pan or glass vial.
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Rapid Cooling: Immediately plunge into liquid nitrogen or contact with a -20°C metal block.

Mechanism:[1] Rapid cooling traps the molecules in their twisted "melt" conformation

before they can reorganize into the planar Form I lattice.

Alternative (Anti-solvent): Pour a saturated Methanol solution of Felbinac rapidly into ice-cold

Water under high-shear stirring.
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Figure 1: Decision tree for isolating Felbinac polymorphs based on kinetic vs. thermodynamic

control.

Thermodynamic & Phase Behavior
Understanding the stability relationship is vital to prevent "disappearing polymorphs" during

manufacturing.

Energy Landscape
Felbinac polymorphs typically exhibit an Enantiotropic relationship, though the transition

temperature (

) may be near the melting point, making them appear Monotropic (where Form I is always
stable below melting).
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Burger-Ramberger Rule Application:

Density Rule: Form I is denser

Likely more stable at absolute zero.

Heat of Fusion Rule: Form I has higher

and higher

. If Form II had a lower

but higher

, they would be enantiotropic. Since Form I usually has both higher

and

, they are likely Monotropic (Form I is always stable). Note: Some literature suggests
enantiotropy under high pressure.

Stability Diagram
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Figure 2: Thermodynamic hierarchy. Form II is often the "first-formed" precipitate (Ostwald's

Rule) but inevitably converts to Form I.
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Implications for Drug Development
Bioavailability & Solubility[3][4][5]

Form II is the "high-energy" form. In supersaturated formulations (e.g., patches, gels), Form

II can provide a 20-40% increase in thermodynamic solubility.

Risk: Form II is prone to solution-mediated phase transformation (SMPT). If a formulation

contains even a microscopic seed of Form I, the dissolved Felbinac will precipitate as Form I,

reducing the concentration to the stable equilibrium and potentially compromising efficacy.

Analytical Monitoring
To ensure the correct form is present in the final dosage:

PXRD (Powder X-Ray Diffraction): Monitor low-angle peaks (

). Form I typically has a distinct characteristic peak pattern different from the twisted Form II.

DSC (Differential Scanning Calorimetry): Look for a small endotherm (melting of Form II)

followed by an exotherm (recrystallization to Form I) and a final melt at 164°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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